molecular formula C27H23ClN2O5 B2830080 N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866349-94-2

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide

Cat. No. B2830080
CAS RN: 866349-94-2
M. Wt: 490.94
InChI Key: YAHGVGIALWNEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide, also known as CEM-102, is a novel quinolone antibiotic that has gained attention due to its potential as a treatment for drug-resistant bacterial infections.

Scientific Research Applications

Synthesis and Potential Antimicrobial Agents

The synthesis of new quinazoline derivatives, including compounds structurally similar to N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide, has been explored for their potential as antimicrobial agents. One study focused on synthesizing a series of compounds that were evaluated for their antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These compounds showed a broad spectrum of antimicrobial activity, indicating their potential in developing new therapeutic agents against microbial infections (Desai, Shihora, & Moradia, 2007).

Structural Aspects and Properties for Drug Design

Another study delved into the structural aspects of amide-containing isoquinoline derivatives, examining their formation of salts and inclusion compounds with different acids and hydroxy compounds. This research highlighted the significance of the structural configuration of these compounds in influencing their chemical behavior and interactions, which could be crucial for the design of drug molecules with specific functions. The findings also suggested that these compounds could exhibit enhanced fluorescence upon forming host–guest complexes, which may have implications for their use in biological imaging and diagnostics (Karmakar, Sarma, & Baruah, 2007).

In Vitro Metabolism and Interaction with Cytochrome P450

The in vitro metabolism of chloroacetamide herbicides, which share structural similarities with this compound, was studied to understand their metabolic pathways in human liver microsomes. These studies are critical for predicting the metabolic fate of similar compounds in humans, which is essential for assessing their safety and efficacy as drug candidates. The research found that certain human cytochrome P450 isoforms are responsible for the metabolism of these compounds, providing insights that could guide the development of drugs with favorable metabolic profiles (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).

Anticancer Activity and Molecular Docking Studies

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. These compounds were also subjected to molecular docking studies to assess their potential binding affinities and mechanisms of action. Such research is foundational in the discovery and optimization of new anticancer agents, as it provides a preliminary assessment of the compounds' biological activities and their interactions with target proteins (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-3-35-20-10-4-17(5-11-20)26(32)23-15-30(16-25(31)29-19-8-6-18(28)7-9-19)24-13-12-21(34-2)14-22(24)27(23)33/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHGVGIALWNEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.